molecular formula C26H21NO3 B556297 N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester CAS No. 2134-24-9

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

Cat. No.: B556297
CAS No.: 2134-24-9
M. Wt: 395.4 g/mol
InChI Key: NPPKNSHRAVHLHD-UHFFFAOYSA-N
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Description

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is a chemical compound with the molecular formula C26H21NO3. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Scientific Research Applications

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester typically involves the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and phenylpropanoate moieties.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted amides or esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzamido-3-phenylpropyl) 2-benzamido-3-phenylpropanoate
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is unique due to its specific ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPKNSHRAVHLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943895
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-24-9
Record name N-Benzoyl-DL-phenylalanine β-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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